molecular formula C20H18N2O5 B2908350 (E)-3-(3-(3,4-dimethoxyphenyl)acrylamido)benzofuran-2-carboxamide CAS No. 898373-52-9

(E)-3-(3-(3,4-dimethoxyphenyl)acrylamido)benzofuran-2-carboxamide

Cat. No.: B2908350
CAS No.: 898373-52-9
M. Wt: 366.373
InChI Key: MGHGKUWKWNLCMZ-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(3-(3,4-dimethoxyphenyl)acrylamido)benzofuran-2-carboxamide is a synthetic small molecule characterized by a benzofuran core substituted with a carboxamide group at position 2 and an acrylamido-linked 3,4-dimethoxyphenyl moiety at position 2. The (E)-stereochemistry of the acrylamido group ensures planar geometry, which may enhance π-π stacking interactions with biological targets. This compound shares structural motifs with bioactive natural product derivatives, such as curcumin analogs and polyphenolic isolates, but distinctively incorporates a benzofuran scaffold. Its design likely aims to optimize solubility, target binding, and metabolic stability compared to parent structures .

Properties

IUPAC Name

3-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5/c1-25-15-9-7-12(11-16(15)26-2)8-10-17(23)22-18-13-5-3-4-6-14(13)27-19(18)20(21)24/h3-11H,1-2H3,(H2,21,24)(H,22,23)/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGHGKUWKWNLCMZ-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Differences

The compound’s benzofuran core and carboxamide group differentiate it from analogs. Below is a comparative analysis with structurally related molecules:

Compound Name / ID Core Structure Substituents Key Functional Groups
Target Compound Benzofuran - 2-Carboxamide
- 3-Acrylamido-3,4-dimethoxyphenyl
Methoxy, acrylamido, carboxamide
Curcumin Analog 3e Cyclopentanone - 3,4-Dimethoxybenzylidene
- 3-(3,4-dimethoxyphenyl)acryloyl
Methoxy, acryloyl, ketone
Curcumin Analog 2e Cyclohexanone - 3,4-Dimethoxybenzylidene
- 3-(3,4-dimethoxyphenyl)acryloyl
Methoxy, acryloyl, ketone
Rubus urticifolius Compound 1 Benzamide - N-Methyl
- 3-(3,4-dimethoxyphenyl)acrylamido
Methoxy, acrylamido, methylamide

Structural Implications :

  • Benzofuran vs. Cyclic Ketones: The aromatic benzofuran may improve metabolic stability compared to cyclopentanone/cyclohexanone cores in curcumin analogs, which are prone to keto-enol tautomerism and degradation .
  • Carboxamide vs.
Antioxidant Activity
  • Target Compound : Predicted to exhibit moderate-to-strong antioxidant activity due to the 3,4-dimethoxyphenyl group, which donates electrons via methoxy substituents. Similar dimethoxy-substituted curcumin analogs (e.g., 3e) show IC₅₀ values of 8.2 µM in DPPH assays, comparable to ascorbic acid (IC₅₀ = 6.5 µM) .
  • Curcumin Analog 3d: Contains hydroxyl-methoxyphenyl groups, achieving superior radical scavenging (IC₅₀ = 5.1 µM) due to phenolic -OH groups .
Enzyme Inhibition
  • Angiotensin-Converting Enzyme (ACE): Curcumin Analog 3d (hydroxy-methoxy substitution) is the most potent ACE inhibitor (IC₅₀ = 0.9 µM) . The target compound’s lack of phenolic -OH groups may reduce ACE affinity compared to 3d but retain activity via methoxy interactions.
  • Tyrosinase: Curcumin Analog 2e (cyclohexanone core) shows strong inhibition (IC₅₀ = 1.2 µM), attributed to planar acryloyl groups .
  • HIV-1 Protease :
    • Analog 2e (IC₅₀ = 0.4 µM) outperforms others due to optimal hydrophobic interactions .
    • The target compound’s carboxamide could introduce polar interactions, but its rigid benzofuran might limit adaptability in the protease active site.
Cytotoxicity
  • The target compound’s benzofuran core is unlikely to introduce cytotoxicity, as similar scaffolds are well-tolerated.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.